Cas no 1547099-16-0 (1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine)

1-{1H,4H,5H,6H-Cyclopentapyrazol-3-yl}-2-methylpropan-2-amine is a structurally unique cyclopentapyrazole derivative characterized by its fused polycyclic framework and tertiary amine functionality. The compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents, owing to its rigid bicyclic core and the presence of a basic amine group. Its compact, lipophilic structure may enhance blood-brain barrier permeability, while the pyrazole moiety offers opportunities for further derivatization. The sterically hindered 2-methylpropan-2-amine substituent could contribute to metabolic stability and receptor binding selectivity. This scaffold demonstrates synthetic flexibility for structural optimization in drug discovery programs targeting neurological disorders or pain management pathways.
1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine structure
1547099-16-0 structure
Product name:1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine
CAS No:1547099-16-0
MF:C10H17N3
MW:179.262081861496
CID:6506923
PubChem ID:83858889

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine
    • 1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
    • 1547099-16-0
    • EN300-1775067
    • Inchi: 1S/C10H17N3/c1-10(2,11)6-9-7-4-3-5-8(7)12-13-9/h3-6,11H2,1-2H3,(H,12,13)
    • InChI Key: YDNPOGWCYREGEU-UHFFFAOYSA-N
    • SMILES: N1C2CCCC=2C(CC(C)(C)N)=N1

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų
  • XLogP3: 0.9

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1775067-1g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
1g
$1442.0 2023-09-20
Enamine
EN300-1775067-0.1g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
0.1g
$1269.0 2023-09-20
Enamine
EN300-1775067-2.5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
2.5g
$2828.0 2023-09-20
Enamine
EN300-1775067-5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
5g
$4184.0 2023-09-20
Enamine
EN300-1775067-0.25g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
0.25g
$1328.0 2023-09-20
Enamine
EN300-1775067-0.5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
0.5g
$1385.0 2023-09-20
Enamine
EN300-1775067-10.0g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
10g
$6205.0 2023-06-03
Enamine
EN300-1775067-1.0g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
1g
$1442.0 2023-06-03
Enamine
EN300-1775067-0.05g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
0.05g
$1212.0 2023-09-20
Enamine
EN300-1775067-5.0g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-methylpropan-2-amine
1547099-16-0
5g
$4184.0 2023-06-03

Additional information on 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine

Introduction to 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine (CAS No. 1547099-16-0)

The compound 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine, identified by its CAS number 1547099-16-0, represents a significant advancement in the realm of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a cyclopentacpyrazole core, combined with an amine functional group and a methyl-substituted propyl chain, endows this molecule with distinctive chemical and biological properties that make it a promising candidate for further investigation.

Recent research in the field of medicinal chemistry has highlighted the importance of cyclopentacpyrazole derivatives in the development of novel drugs. These compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The cyclopentacpyrazole scaffold is particularly valued for its ability to interact with biological targets in a manner that enhances binding affinity and selectivity. In the case of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine, the structural arrangement of its atoms allows for optimal positioning of functional groups, which is crucial for modulating biological activity.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the cyclopentacpyrazole ring system. These techniques not only facilitate the formation of complex molecular structures but also enhance the overall efficiency of the synthetic route. The introduction of the 2-methylpropan-2-amine moiety further refines the compound's pharmacological profile by adding a lipophilic component that may improve solubility and membrane permeability.

One of the most compelling aspects of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel derivatives with enhanced biological activities. For instance, modifications to the cyclopentacpyrazole core or the amine substituent have led to compounds with improved efficacy against various diseases. These studies underscore the versatility of this scaffold and its suitability for drug discovery programs.

The pharmacological evaluation of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine has revealed several intriguing properties. In vitro assays have demonstrated its ability to inhibit certain enzymes and receptors associated with inflammation and cancer progression. The compound's interaction with these targets suggests that it may serve as a lead compound for developing treatments against chronic inflammatory diseases and oncological disorders. Additionally, preliminary in vivo studies have shown promising results in animal models, indicating potential therapeutic benefits without significant side effects.

The structural features of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine also make it an attractive candidate for further optimization through structure-based drug design. Computational modeling techniques have been utilized to predict how this molecule interacts with biological targets at the atomic level. These insights have guided researchers in modifying specific regions of the compound to enhance its binding affinity and selectivity. Such rational drug design approaches are essential for developing drugs that are both effective and safe.

In conclusion,1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-amine (CAS No. 1547099-16-0) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable tool for drug discovery and development. As research in this field continues to advance,1-{1H,4H,5H,6H-cyclopentacpyrazol-3-y}l]-2-methylpropanamino

further exploration is expected to yield novel therapeutic agents that address unmet medical needs.

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